N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine
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Overview
Description
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine typically involves the reaction of a dioxolane derivative with hydroxylamine. One common method includes the use of a protected dioxolane intermediate, which is then deprotected and reacted with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-methylhydroxylamine and N,N-dimethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their structural features and reactivity .
Uniqueness
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine is unique due to its dioxolane ring, which imparts specific steric and electronic properties. This makes it a valuable compound in synthetic chemistry and distinguishes it from other hydroxylamine derivatives .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C6H13NO3/c1-6(2)9-4-5(10-6)3-7-8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
MJWZLIPUTDAUDI-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CNO)C |
Canonical SMILES |
CC1(OCC(O1)CNO)C |
Origin of Product |
United States |
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